2-Amino-6-methoxybenzothiazole

Catalog No.
S603348
CAS No.
1747-60-0
M.F
C8H8N2OS
M. Wt
180.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-methoxybenzothiazole

CAS Number

1747-60-0

Product Name

2-Amino-6-methoxybenzothiazole

IUPAC Name

6-methoxy-1,3-benzothiazol-2-amine

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)

InChI Key

KZHGPDSVHSDCMX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)N

solubility

less than 1 mg/mL at 70° F (NTP, 1992)

Synonyms

(6-Methoxybenzothiazol-2-yl)amine; 2-Amino-6-methoxybenzothiazole; 6-(Methyloxy)-1,3-benzothiazol-2-amine; 6-Methoxy-1,3-benzothiazol-2-amine; 6-Methoxy-1,3-benzothiazol-2-ylamine; 6-Methoxy-2-aminobenzothiazole; 6-Methoxy-2-benzothiazolamine; 6-Meth

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N

Precursor for Functional Molecules:

  • Schiff Bases and Thiazolidinones: 2-Amino-6-methoxybenzothiazole serves as a starting material for the synthesis of novel Schiff bases and 4-thiazolidinones. These classes of compounds possess diverse biological properties, including potential anti-microbial and anti-cancer activities. Source: Sigma-Aldrich, "2-Amino-6-methoxybenzothiazole":
  • Firefly Luciferin Synthesis: This compound plays a crucial role as a key intermediate in the synthesis of 2-cyano-6-methoxybenzothiazole. The latter molecule is a vital precursor for firefly luciferin, the bioluminescent compound responsible for the light emitted by fireflies. Source: Sigma-Aldrich, "2-Amino-6-methoxybenzothiazole":

Chemical Reactivity:

  • Sandmeyer Reaction: 2-Amino-6-methoxybenzothiazole undergoes the Sandmeyer reaction when heated with isoamyl nitrite and copper(II) bromide (CuBr2). This reaction replaces the amino group (-NH2) with a bromine atom (-Br), yielding 2-bromo-6-methoxybenzothiazole. Source: Sigma-Aldrich, "2-Amino-6-methoxybenzothiazole":

2-Amino-6-methoxybenzothiazole is an organic compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol. It is classified as a benzothiazole derivative, characterized by the presence of both an amino group and a methoxy group attached to the benzothiazole ring. This compound appears as a fine off-white to light tan crystalline powder, with a melting point ranging from 165 to 167 °C and a boiling point of approximately 240 °C . It is slightly soluble in methanol but insoluble in water, making it suitable for various organic synthesis applications .

, including:

  • Sandmeyer Reaction: When heated with isoamyl nitrite and copper(II) bromide, it can yield 2-bromo-6-methoxybenzothiazole .
  • Diazotization: The compound can undergo diazotization at elevated temperatures, which can enhance its reactivity and utility in synthetic pathways .
  • Formation of Schiff Bases: It serves as a building block for synthesizing novel Schiff bases and thiazolidinones, which are significant in medicinal chemistry .

These reactions highlight its versatility as an intermediate in organic synthesis.

Research indicates that 2-amino-6-methoxybenzothiazole exhibits biological activity, particularly in the context of its derivatives. Some studies have shown that compounds derived from this benzothiazole exhibit antibacterial and antifungal properties, making them potential candidates for pharmaceutical applications. For instance, derivatives have been tested for their ability to bind to DNA through intercalation, suggesting possible roles in antitumor activity .

The synthesis of 2-amino-6-methoxybenzothiazole can be achieved through various methods:

  • Condensation Reactions: The compound can be synthesized by the condensation of 2-aminobenzenethiol with methoxyacetaldehyde under acidic conditions.
  • Reflux Methods: Refluxing 2-aminobenzenethiol with methanol and sodium methoxide can also yield this compound.
  • Modification of Existing Compounds: It can be derived from other benzothiazole derivatives through nucleophilic substitution or other functional group transformations.

These methods allow for the production of this compound in laboratory settings.

2-Amino-6-methoxybenzothiazole finds applications primarily in:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds, including potential drugs targeting various diseases.
  • Organic Synthesis: Used as an intermediate in the production of Schiff bases and thiazolidinones.
  • Chemical Research: Its derivatives are explored for their potential as fluorescent probes in biochemical assays .

The compound's unique structure makes it valuable in synthetic chemistry.

Studies on the interactions of 2-amino-6-methoxybenzothiazole with biological macromolecules have shown promising results. For example, research indicates that its derivatives can intercalate into DNA, which may influence gene expression and cellular processes. This property is particularly relevant for developing anticancer agents, as it suggests that these compounds could disrupt normal cellular functions by interfering with DNA replication and transcription .

Several compounds share structural similarities with 2-amino-6-methoxybenzothiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
BenzothiazoleContains a benzene ring fused with a thiazole ringLacks amino and methoxy groups
2-Amino-benzothiazoleSimilar amino group but lacks methoxy substitutionMore basic due to the absence of methoxy
6-MethoxybenzothiazoleContains methoxy but lacks amino functionalityLess reactive than 2-amino derivative
4-ThiazolidinoneContains a thiazolidine ringDifferent ring structure; used primarily in drug design

These comparisons illustrate how 2-amino-6-methoxybenzothiazole stands out due to its specific functional groups that enhance its reactivity and biological activity.

2-Amino-6-methoxybenzothiazole (CAS No. 1747-60-0) is a heterocyclic compound containing a benzothiazole ring system with an amino group at position 2 and a methoxy group at position 6. Its molecular structure features a fused benzene and thiazole ring system, which contributes to its unique chemical properties and biological activities.

Basic Information

PropertyValue
Chemical Name2-Amino-6-methoxybenzothiazole
CAS Number1747-60-0
Synonyms6-methoxybenzo[d]thiazol-2-amine, 6-methoxy-1,3-benzothiazol-2-amine
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
InChI KeyKZHGPDSVHSDCMX-UHFFFAOYSA-N
SMILESS1C2=CC(OC)=CC=C2N=C1N

Physical and Chemical Properties

PropertyValue
Physical AppearanceOff-white to light tan crystalline powder
Melting Point165-167°C (literature)
Boiling Point240°C
Density1.2425 (estimated)
Refractive Index1.5690 (estimated)
Solubility in Water<0.1 g/100 mL at 21°C
Solubility in Organic SolventsVery slightly soluble in methanol
pKa4.50(+1) at 25°C
StabilityStable under normal conditions; may be light sensitive

Physical Description

2-amino-6-methoxybenzothiazole is a fine off-white to light tan powder. (NTP, 1992)

XLogP3

2.4

Boiling Point

464 °F at 760 mm Hg (decomposes) (NTP, 1992)

Appearance

Powder

Melting Point

329 to 333 °F (NTP, 1992)
166.0 °C

UNII

LAT2842YVX

Related CAS

63589-17-3 (sulfate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1747-60-0

General Manufacturing Information

2-Benzothiazolamine, 6-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023
Huang et al. Covalent inhibition of NSD1 histone methyltransferase. Nature Chemical Biology, DOI: 10.1038/s41589-020-0626-6, published online 31 August 2020

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